6-(4-Methylphenyl)azepan-2-one
Description
6-(4-Methylphenyl)azepan-2-one is a seven-membered lactam (azepan-2-one) featuring a 4-methylphenyl substituent at the 6-position. Azepan-2-ones are of interest in medicinal chemistry due to their conformational flexibility and bioactivity, often serving as scaffolds for drug discovery .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)azepan-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)12-3-2-4-13(15)14-9-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
OCQLXQIBKSYECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylphenylamine with a suitable lactam precursor can lead to the formation of the desired azepan-2-one ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(4-Methylphenyl)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
3-{[2-Chloro-6-(trifluoromethyl)phenyl]amino}azepan-2-one
- Core Structure : Azepan-2-one.
- Substituents : A 2-chloro-6-(trifluoromethyl)phenyl group replaces the 4-methylphenyl moiety in the target compound.
- Molecular Formula: C₁₃H₁₄ClF₃N₂O (vs. C₁₃H₁₅NO for 6-(4-Methylphenyl)azepan-2-one).
- No biological data are reported for this analog .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Core Structure: Pyridazinone (six-membered lactam).
- Substituents : A 4-methylphenyl group at the 2-position.
- Bioactivity : Exhibits anti-inflammatory activity with an IC₅₀ of 11.6 μM against LPS-induced macrophage inflammation . This suggests that the 4-methylphenyl group may enhance bioactivity in lactam derivatives, though azepan-2-ones generally offer greater conformational flexibility.
Physicochemical Properties
While direct data for this compound are unavailable, analogs provide clues:
- Melting Points: Pyridazinone derivatives with sulfonamide substituents (e.g., compound 5a in ) exhibit melting points of 223–225°C, influenced by hydrogen bonding and aromatic stacking. Azepan-2-ones with bulky substituents may have lower melting points due to reduced crystallinity.
- Spectral Data : IR spectra of related compounds (e.g., ) show characteristic S=O (1332 cm⁻¹) and NH (3089 cm⁻¹) stretches. For azepan-2-ones, carbonyl (C=O) stretches near 1650–1750 cm⁻¹ are expected.
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